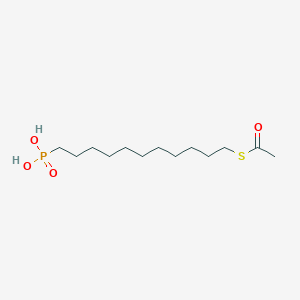
11-(Acetylthio)undecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Acetylthio)undecylphosphonic acid is a chemical compound with the molecular formula C13H27O4PS. It is known for its applications in self-assembly and contact printing . This compound is characterized by the presence of an acetylthio group attached to an undecyl chain, which is further connected to a phosphonic acid group.
Preparation Methods
The synthesis of 11-(Acetylthio)undecylphosphonic acid involves several steps. One common method includes the reaction of 11-bromoundecylphosphonic acid with potassium thioacetate to form the desired product. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-(Acetylthio)undecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylthio group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
11-(Acetylthio)undecylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics by modifying surfaces with specific functional groups.
Industry: The compound is used in the development of anti-corrosion coatings and adhesives.
Mechanism of Action
The mechanism of action of 11-(Acetylthio)undecylphosphonic acid primarily involves its ability to form strong bonds with metal surfaces through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can be further functionalized for specific applications. The acetylthio group provides additional reactivity, allowing for further chemical modifications .
Comparison with Similar Compounds
11-(Acetylthio)undecylphosphonic acid can be compared with other similar compounds such as:
11-Hydroxyundecylphosphonic acid: This compound has a hydroxyl group instead of an acetylthio group, making it less reactive in certain chemical reactions.
12-Mercaptododecylphosphonic acid: This compound has a mercapto group, which is more reactive than the acetylthio group, making it suitable for different applications.
11-Phosphonoundecyl acrylate: This compound contains an acrylate group, which allows for polymerization reactions, making it useful in the development of polymeric materials.
Properties
Molecular Formula |
C13H27O4PS |
|---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
11-acetylsulfanylundecylphosphonic acid |
InChI |
InChI=1S/C13H27O4PS/c1-13(14)19-12-10-8-6-4-2-3-5-7-9-11-18(15,16)17/h2-12H2,1H3,(H2,15,16,17) |
InChI Key |
MXVVRUWOKVFAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
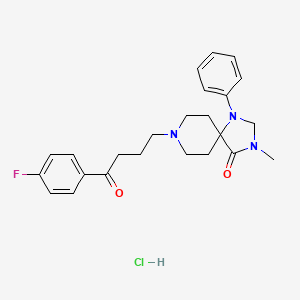
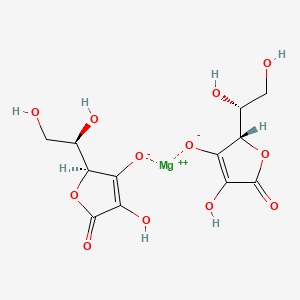
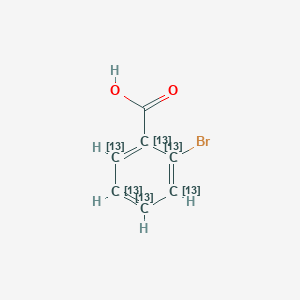
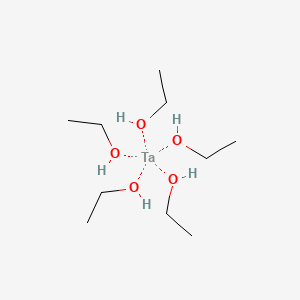
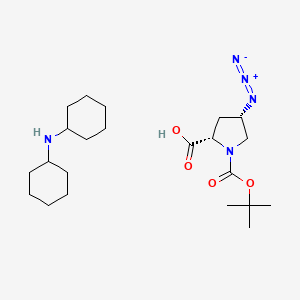
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)


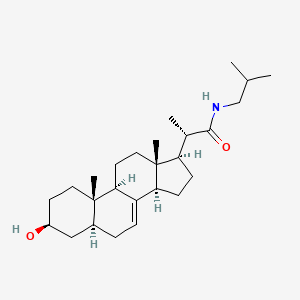


![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
